1-(4-Amino-2-hydroxyphenyl)ethanone
Overview
Description
1-(4-Amino-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2 It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, along with an ethanone group
Mechanism of Action
Target of Action
The primary target of 1-(4-Amino-2-hydroxyphenyl)ethanone, henceforth referred to as AHE, is the quorum sensing (QS) system of bacteria . QS is a system of stimulus and response correlated to population density. AHE specifically targets and inhibits the QS system of Pseudomonas aeruginosa and Agrobacterium tumefaciens .
Mode of Action
AHE interacts with its targets by suppressing the expressions of QS-related genes . This results in a notable suppression of the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa . In Agrobacterium tumefaciens, it represses the transcriptional levels of traI and traR .
Biochemical Pathways
The disturbance in the QS system due to AHE results in the inhibited activity of antioxidant enzymes and thus enhanced oxidative stress . This leads to a disturbance in the metabolism of the bacteria . The enhanced oxidative stress impacts the amino acid and nucleotide metabolism .
Pharmacokinetics
The compound’s ability to suppress qs at sub-minimum inhibitory concentrations suggests that it may have good bioavailability .
Result of Action
The result of AHE’s action is a significant reduction in the virulence of the bacteria . The vegetable infection assay showed that the virulence of Pseudomonas aeruginosa was attenuated . Similarly, the pathogenicity of Agrobacterium tumefaciens was also notably attenuated .
Action Environment
The action of AHE is influenced by its concentration. Exposure to AHE at concentrations ranging from 12.5 to 50 mg/mL resulted in significant inhibition of various bacterial activities . .
Biochemical Analysis
Biochemical Properties
1-(4-Amino-2-hydroxyphenyl)ethanone plays a significant role in biochemical reactions, particularly as a quorum sensing inhibitor. It interacts with enzymes, proteins, and other biomolecules involved in quorum sensing pathways. For instance, it has been shown to suppress the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa . This interaction disrupts the quorum sensing system, which is crucial for bacterial communication and coordination.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by disturbing the quorum sensing system, leading to inhibited activity of antioxidant enzymes and enhanced oxidative stress . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing the virulence of Pseudomonas aeruginosa .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific receptors involved in the quorum sensing system. This binding inhibits the expression of quorum sensing-related genes, leading to a decrease in the production of virulence factors and acyl-homoserine lactones . The compound also enhances oxidative stress by inhibiting antioxidant enzymes, further disrupting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound leads to sustained inhibition of quorum sensing and increased oxidative stress . These effects are observed both in vitro and in vivo, highlighting the compound’s potential for long-term applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At sub-MIC (minimum inhibitory concentration) levels, the compound effectively suppresses quorum sensing and reduces virulence without causing significant toxicity . Higher doses may lead to adverse effects, including increased oxidative stress and potential toxicity . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to quorum sensing and oxidative stress. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s ability to disrupt quorum sensing and enhance oxidative stress highlights its potential as a therapeutic agent against bacterial infections.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with quorum sensing-related receptors and enzymes, ultimately determining its efficacy in disrupting bacterial communication and reducing virulence.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of phenol with a mineral acid salt of aminoacetonitrile in the presence of an anhydrous aluminum chloride catalyst. The reaction is carried out in ethylene dichloride as a solvent, with dried hydrogen chloride gas introduced at temperatures between 30-60°C, preferably 35-45°C . The intermediate imine layer formed during the reaction is separated and hydrolyzed to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The separated ethylene dichloride layer can be reused as a solvent for subsequent reactions, enhancing the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino and hydroxyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound’s derivatives are used in the production of dyes, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
1-(4-Amino-2-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:
2-Hydroxyacetophenone: Lacks the amino group, making it less versatile in certain chemical reactions.
4-Hydroxyacetophenone: Lacks the amino group, limiting its biological activity compared to this compound.
5-Bromo-2-hydroxyacetophenone: Contains a bromine atom, which can alter its reactivity and applications.
The presence of both amino and hydroxyl groups in this compound makes it unique and versatile for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
1-(4-amino-2-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFVONVJPXCSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332629 | |
Record name | 1-(4-Amino-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2476-29-1 | |
Record name | 1-(4-Amino-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Amino-2'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(4-Amino-2-hydroxyphenyl)ethanone interact with its target and what are the downstream effects?
A1: this compound inhibits quorum sensing (QS) in Agrobacterium tumefaciens. [] QS is a bacterial communication system that regulates gene expression, including genes involved in virulence. The compound achieves this by suppressing the transcription of traI and traR genes. [] These genes are crucial for the production and recognition of signaling molecules in QS. By disrupting this system, this compound hinders various bacterial functions.
- Reduced β-galactosidase activity: This enzyme is often used as a reporter for QS activity, and its reduction suggests a disruption of the QS system. []
- Lower acyl-homoserine lactone levels: These molecules are the primary signaling molecules in QS, and their decrease directly reflects the inhibition of QS. []
- Impaired bacterial motility: Lower swimming motility, chemotaxis, and flagella formation indicate a reduced ability of the bacteria to move towards a host or in response to environmental cues. []
- Metabolic disturbances: 1H NMR-based metabolic analysis revealed significant changes in the metabolic profile of A. tumefaciens upon treatment, impacting energy supply, protein synthesis, and nucleotide metabolism. []
- Increased oxidative stress: This stress further disrupts cellular processes and contributes to the reduced pathogenicity of A. tumefaciens. []
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